Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate
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Overview
Description
Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a bromophenyl group, and a morpholine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring and carboxylate group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate
- Phenyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Phenyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Phenyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
920802-75-1 |
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Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
phenyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI Key |
BRFOXNLONUBVKF-INIZCTEOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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